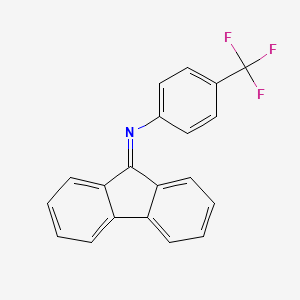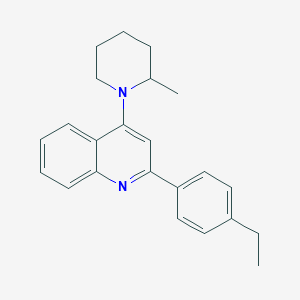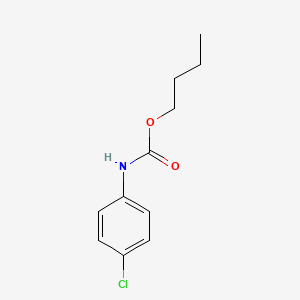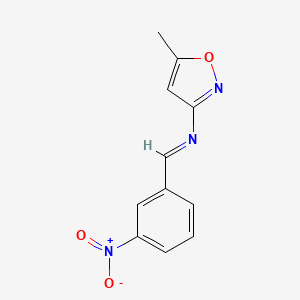
1,4-Dioxane-2,3-diyl bis(phenoxyacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioxane-2,3-diyl bis(phenoxyacetate) is a chemical compound with the molecular formula C20H20O8 It is a derivative of 1,4-dioxane, a heterocyclic organic compound known for its solvent properties
准备方法
The synthesis of 1,4-Dioxane-2,3-diyl bis(phenoxyacetate) typically involves the reaction of 1,4-dioxane-2,3-diol with phenoxyacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
化学反应分析
1,4-Dioxane-2,3-diyl bis(phenoxyacetate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetate groups, where nucleophiles like amines or thiols replace the acetate group, forming new derivatives.
科学研究应用
1,4-Dioxane-2,3-diyl bis(phenoxyacetate) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.
Industry: It can be used as a solvent or intermediate in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Dioxane-2,3-diyl bis(phenoxyacetate) involves its interaction with molecular targets such as enzymes or receptors. The phenoxyacetate groups can form hydrogen bonds or hydrophobic interactions with the active sites of enzymes, modulating their activity. The 1,4-dioxane ring provides a stable scaffold that can enhance the binding affinity and specificity of the compound.
相似化合物的比较
1,4-Dioxane-2,3-diyl bis(phenoxyacetate) can be compared with other similar compounds such as:
1,4-Dioxane-2,3-diyl bis(acetate): Lacks the phenoxy groups, making it less hydrophobic and potentially less effective in certain applications.
1,4-Dioxane-2,3-diyl bis(benzoate): Contains benzoate groups instead of phenoxyacetate, which can alter its reactivity and binding properties.
1,4-Dioxane-2,3-diyl bis(phenylacetate): Similar structure but with phenylacetate groups, which can affect its solubility and interaction with biological targets.
These comparisons highlight the unique features of 1,4-Dioxane-2,3-diyl bis(phenoxyacetate), such as its specific functional groups and their impact on the compound’s properties and applications.
属性
分子式 |
C20H20O8 |
|---|---|
分子量 |
388.4 g/mol |
IUPAC 名称 |
[3-(2-phenoxyacetyl)oxy-1,4-dioxan-2-yl] 2-phenoxyacetate |
InChI |
InChI=1S/C20H20O8/c21-17(13-25-15-7-3-1-4-8-15)27-19-20(24-12-11-23-19)28-18(22)14-26-16-9-5-2-6-10-16/h1-10,19-20H,11-14H2 |
InChI 键 |
QFEDOIHKPVKTLK-UHFFFAOYSA-N |
规范 SMILES |
C1COC(C(O1)OC(=O)COC2=CC=CC=C2)OC(=O)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3-dihydroxybutanedioic acid;4-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B11956281.png)

![2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B11956313.png)
![5,8-Dimethyl-3a,4,9,9a-tetrahydro-4,9-ethenonaphtho[2,3-c]furan-1,3-dione](/img/structure/B11956321.png)
![4-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B11956328.png)



![1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)



